Ethyl 2-[benzyl(methyl)amino]acetate
Description
Ethyl 2-[benzyl(methyl)amino]acetate (IUPAC name: ethyl [benzyl(methyl)amino]acetate) is an ester derivative featuring a benzyl(methyl)amino substituent. Its molecular formula is C₁₂H₁₇NO₂, with a molecular weight of 207.27 g/mol (calculated from the formula). The compound is stored at 2–8°C and has a purity of 97% . The InChI code (1S/C12H17NO2/c1-3-15-12(14)10-13(2)9-11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3) and key (QXCRMVOWILEYQF-UHFFFAOYSA-N) confirm its structural identity .
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
ethyl 2-[benzyl(methyl)amino]acetate |
InChI |
InChI=1S/C12H17NO2/c1-3-15-12(14)10-13(2)9-11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3 |
InChI Key |
QXCRMVOWILEYQF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN(C)CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-[benzyl(methyl)amino]acetate can be synthesized through the esterification of methylbenzylaminoacetic acid with ethanol in the presence of an acid catalyst. One common method involves the use of sulfuric acid or hydrochloric acid as the catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of methylbenzylaminoacetic acid ethyl ester can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature and pressure, leading to higher yields and purity of the final product. The use of trimethylchlorosilane with methanol at room temperature has also been reported as an efficient method for the esterification of amino acids .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[benzyl(methyl)amino]acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol in the presence of an acid or base catalyst.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, often catalyzed by a base such as sodium t-butoxide.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Transesterification: Sodium t-butoxide or other strong bases.
Reduction: Lithium aluminum hydride or similar reducing agents.
Major Products
Hydrolysis: Methylbenzylaminoacetic acid and ethanol.
Transesterification: A new ester and the corresponding alcohol.
Reduction: The corresponding alcohol.
Scientific Research Applications
Ethyl 2-[benzyl(methyl)amino]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism by which methylbenzylaminoacetic acid ethyl ester exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between Ethyl 2-[benzyl(methyl)amino]acetate and related esters or amino-acetate derivatives.
Table 1: Structural and Functional Comparison
Key Comparative Analysis
Functional Group Impact on Reactivity and Applications Trifluoromethyl and Pyridinyl Groups (): The compound in incorporates a trifluoromethyl group and a pyridine ring, which enhance lipophilicity and metabolic stability compared to the target compound. Such features are advantageous in drug design, particularly for CNS-targeting molecules. Methoxy Group (): Ethyl 2-methoxybenzoate lacks the amino substituent but shares the ester functionality.
Physical Stability and Storage this compound requires refrigeration (2–8°C) , while Ethyl 2-phenylacetoacetate is stored at -20°C , indicating higher thermal sensitivity for the latter due to its acetoacetate group.
Biological and Synthetic Relevance Ethyl 2-phenylacetoacetate is a documented precursor in phenylacetone synthesis, critical for forensic and pharmaceutical research . In contrast, this compound’s amino-ester structure may serve as an intermediate in neurotransmitter analogs or prodrugs.
Structural Analogues with Modified Side Chains Methyl 2-[benzyl(2-methoxyethyl)amino]acetate () replaces the methyl group with a 2-methoxyethyl chain, increasing molecular weight and hydrophilicity. This modification could alter pharmacokinetic profiles, such as blood-brain barrier permeability.
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